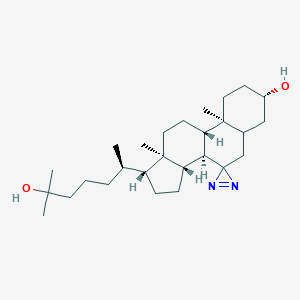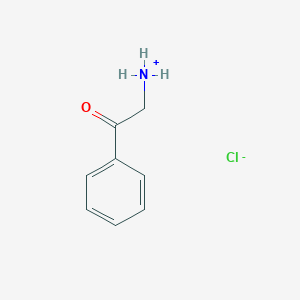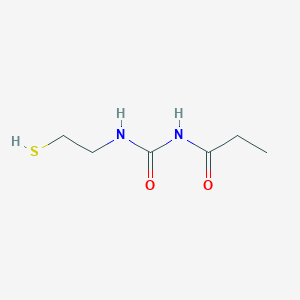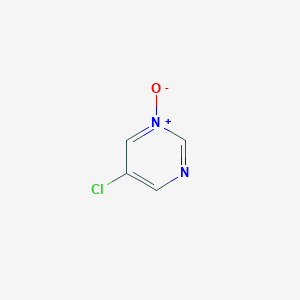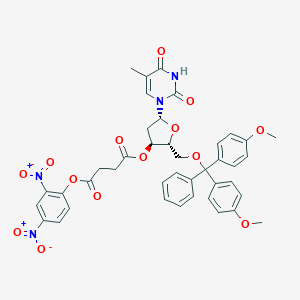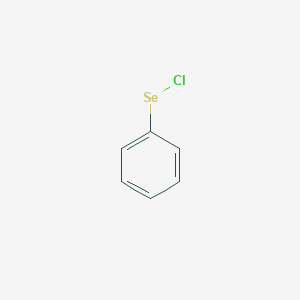![molecular formula C20H28N12O9PPt+ B045662 [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) CAS No. 119637-81-9](/img/structure/B45662.png)
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is a complex formed when the chemotherapy drug cisplatin binds to DNA. This adduct is significant in the study of cancer treatment as it represents the interaction between cisplatin and the genetic material of cancer cells. The formation of this adduct is crucial for the drug’s ability to interfere with DNA replication and transcription, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the reaction of cisplatin with a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH. The process involves the formation of a covalent bond between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in the DNA.
Industrial Production Methods: Industrial production of cisplatin-deoxy(adenosine monophosphate guanosine) adduct is not common due to its specific application in research rather than large-scale manufacturing. the production of cisplatin itself involves the reaction of potassium tetrachloroplatinate with ammonia, followed by purification steps to obtain the final product.
化学反应分析
Types of Reactions: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) primarily undergoes substitution reactions. The platinum atom in cisplatin can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of the adduct.
Common Reagents and Conditions: The formation of the adduct requires cisplatin and a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH and temperature.
Major Products: The major product of the reaction is the cisplatin-deoxy(adenosine monophosphate guanosine) adduct itself. This adduct can further undergo hydrolysis and other reactions depending on the conditions.
科学研究应用
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is extensively studied in the field of cancer research. It is used to understand the mechanism of action of cisplatin and its interaction with DNA. This adduct is also used in studies related to DNA repair mechanisms, as the formation of the adduct triggers cellular responses to repair the damaged DNA. Additionally, it is used in the development of new platinum-based drugs with improved efficacy and reduced side effects.
作用机制
The mechanism of action of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the formation of covalent bonds between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in DNA. This interaction interferes with DNA replication and transcription, leading to the activation of cellular pathways that result in cell death. The adduct formation triggers DNA damage response mechanisms, including the activation of repair proteins and cell cycle checkpoints.
相似化合物的比较
Similar Compounds:
- Cisplatin-deoxyguanosine adduct
- Cisplatin-deoxyadenosine adduct
- Carboplatin-deoxy(adenosine monophosphate guanosine) adduct
Uniqueness: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is unique due to its specific interaction with both deoxyadenosine monophosphate and deoxyguanosine monophosphate in DNA. This dual interaction enhances its ability to interfere with DNA replication and transcription, making it a valuable tool in cancer research.
属性
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNPJEJDQASSEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N12O9PPt+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119637-81-9 |
Source


|
| Record name | Cisplatin-deoxy(adenosine monophosphate guanosine) adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
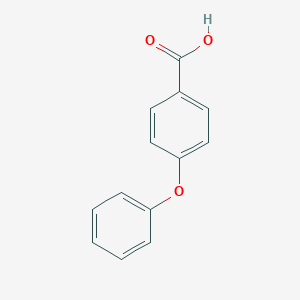
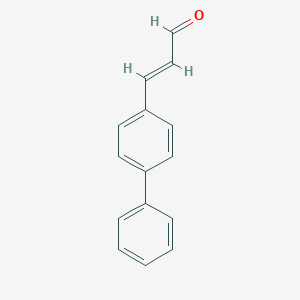
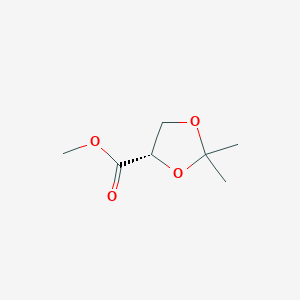
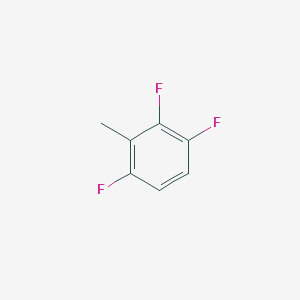
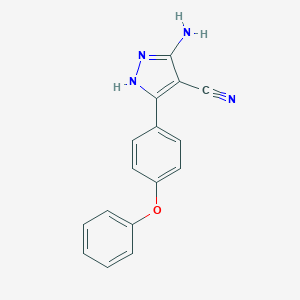
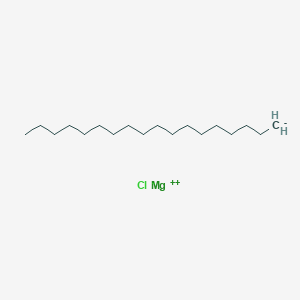
![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)
